1,1-Diphenyl-3-dimethylaminobutane-1-ol

Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, molecules containing both hydroxyl and amino functionalities, known as amino alcohols, are of significant value. They are crucial components in the synthesis of a wide array of biologically active compounds and serve as key ligands or chiral auxiliaries in asymmetric catalysis. The structural motif of 1,1-Diphenyl-3-dimethylaminobutane-1-ol, possessing a tertiary alcohol and a tertiary amine, makes it a potentially valuable precursor and building block.

The presence of the amino alcohol group is a well-established feature in chiral catalysts. For instance, amino alcohols like (2S)-(−)-3-exo-(dimethylamino)isoborneol (DAIB) are used to catalyze enantioselective additions of organozinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. orgsyn.org This highlights the potential of chiral amino alcohols to induce stereoselectivity, a cornerstone of modern pharmaceutical synthesis. The structure of this compound, with its own chiral center and amino alcohol functionality, fits within this important class of compounds, suggesting its potential utility in similar catalytic systems or as a scaffold for developing new chiral ligands.

Nomenclature and Structural Features of this compound

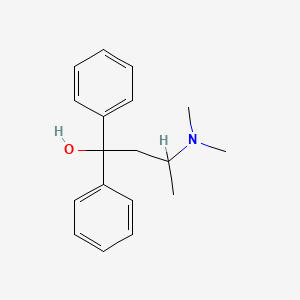

The systematic IUPAC name for the compound is 1,1-Diphenyl-3-(dimethylamino)butan-1-ol. It is identified by the CAS number 4320-32-5. chem960.com The molecule is characterized by a four-carbon butane (B89635) chain. At one end (C1), a hydroxyl group and two phenyl groups are attached, creating a sterically hindered tertiary alcohol. At the third carbon (C3), a dimethylamino group is present. This C3 carbon is a stereocenter, meaning the compound can exist as two different enantiomers.

The key structural features include:

Tertiary Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. This feature influences its reactivity, particularly in substitution and elimination reactions.

Diphenylmethyl Group: The two phenyl rings attached to C1 contribute significantly to the molecule's steric bulk and electronic properties.

Dimethylamino Group: A tertiary amine that can act as a base or a nucleophile, and whose presence is crucial for the compound's potential biological activity and catalytic applications.

Chiral Center: The carbon at the 3-position is chiral, leading to the possibility of R and S enantiomers.

Basic chemical and physical properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 4320-32-5 |

| Molecular Formula | C₁₈H₂₃NO chemsynthesis.com |

| Molecular Weight | 269.387 g/mol chemsynthesis.com |

| Exact Mass | 269.17809 |

| Boiling Point | 409.8°C at 760 mmHg chem960.com |

| Density | 1.046 g/cm³ chem960.com |

| Refractive Index | 1.562 chem960.com |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Complexity | 259 |

| Undefined Atom Stereocenter | 1 chem960.com |

Historical Development of Synthetic Approaches to Analogous Diphenylalkanolamines

The synthesis of diphenylalkanolamines and related structures like diphenyl-substituted alcohols has evolved significantly over time. Early approaches often relied on classical organometallic reactions, such as the addition of Grignard or organolithium reagents to carbonyl compounds. For example, the synthesis of a related structure, 1,1-diphenyl-1-butanol, can be achieved via the reaction of propylmagnesium bromide with benzophenone (B1666685).

More recent research has focused on developing more efficient, selective, and environmentally benign synthetic routes. These modern methods often employ catalysis to achieve high yields and selectivity under milder conditions. For instance, the synthesis of 1,3-diphenylpropan-1-ols has been achieved through the β-alkylation of secondary alcohols with primary alcohols. nih.gov This can be accomplished using transition-metal catalysts in "borrowing hydrogen" processes or, more recently, under transition-metal-free conditions using a strong base like t-BuONa, which acts as both a base and a radical initiator. nih.govresearchgate.net

Another approach involves the catalytic reaction of benzaldehyde (B42025) and acetophenone (B1666503) to form an intermediate, 3-hydroxy-1,3-diphenyl-1-propanone, which is then subjected to a Huang-Minlon reduction to yield 1,3-diphenyl-1-propanol. google.com These methodologies showcase a shift towards greener chemistry, avoiding stoichiometric reagents and harsh reaction conditions, and could be adapted for the synthesis of this compound and its derivatives.

Significance as a Foundational Chemical Entity in Complex Molecule Synthesis

This compound serves as a valuable foundational entity, or scaffold, for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of both a hydroxyl and a tertiary amino group provides two distinct points for chemical modification, allowing for the systematic development of molecular libraries.

Research into analogous structures has demonstrated the importance of the aminoalkanol moiety for biological activity. For example, studies on 1,3-diphenyl-3-(phenylthio)propan-1-ones have shown that the addition of a tertiary amine side chain, similar to the one found in the breast cancer drug Tamoxifen, can significantly improve cytotoxic effects against cancer cells. nih.govresearchgate.net This suggests that the dimethylamino group in this compound could be a key pharmacophore when this scaffold is used to design new therapeutic agents. Its diphenylmethyl group provides a lipophilic core that can be further functionalized to modulate biological interactions and pharmacokinetic properties. The inherent chirality of the molecule also offers the potential for developing stereospecific drugs, which can lead to improved efficacy and reduced side effects.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4320-32-5 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

3-(dimethylamino)-1,1-diphenylbutan-1-ol |

InChI |

InChI=1S/C18H23NO/c1-15(19(2)3)14-18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,14H2,1-3H3 |

InChI Key |

WJUQNVPPDLPDQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1,1 Diphenyl 3 Dimethylaminobutane 1 Ol

Reactions Involving the Tertiary Alcohol Functionality

The tertiary nature of the alcohol in 1,1-Diphenyl-3-dimethylaminobutane-1-ol is a key determinant of its reactivity, particularly in reactions such as esterification, etherification, dehydration, and oxidation.

The formation of esters from tertiary alcohols like this compound is generally challenging under standard Fischer esterification conditions due to steric hindrance and the propensity for elimination reactions under strong acid catalysis. However, alternative methods can be employed to achieve esterification. One common approach involves the use of more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine.

| Reagent | Conditions | Product |

| Acetyl chloride | Pyridine, 0 °C to RT | 1,1-Diphenyl-3-dimethylaminobutyl acetate |

| Acetic anhydride | 4-DMAP (cat.), CH2Cl2 | 1,1-Diphenyl-3-dimethylaminobutyl acetate |

These reactions proceed through a nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent. The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.

Direct etherification of tertiary alcohols is often complicated by competing elimination reactions, especially under acidic conditions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not feasible for tertiary alcohols due to the strong basic conditions favoring elimination of the alkyl halide. However, ethers of this compound can be prepared under specific conditions, for instance, by reacting the alcohol with a highly reactive alkylating agent under neutral or slightly basic conditions, or through acid-catalyzed addition to a reactive alkene like isobutylene.

The presence of a tertiary hydroxyl group makes this compound susceptible to dehydration to form alkenes, typically under acidic conditions. The reaction proceeds via a carbocation intermediate. Protonation of the hydroxyl group by an acid creates a good leaving group (water), which departs to form a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields an alkene. Due to the structure of the molecule, two potential alkene products can be formed, with the more substituted and conjugated alkene generally being the major product according to Zaitsev's rule.

| Reagent | Conditions | Major Product | Minor Product |

| Sulfuric acid | Heat | 1,1-Diphenyl-3-dimethylamino-1-butene | 1,1-Diphenyl-3-dimethylamino-2-butene |

| Phosphoryl chloride | Pyridine | 1,1-Diphenyl-3-dimethylamino-1-butene | 1,1-Diphenyl-3-dimethylamino-2-butene |

Tertiary alcohols are resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols (e.g., using chromic acid or permanganate). This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the elimination step in the oxidation mechanism. Forced oxidation under harsh conditions can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules.

Reactions Involving the Tertiary Amine Functionality

The dimethylamino group in this compound is a tertiary amine, which imparts basic and nucleophilic character to the molecule.

As a tertiary amine, the dimethylamino group readily reacts with acids to form quaternary ammonium (B1175870) salts. This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton from an acid. These salts are typically crystalline solids and are often more water-soluble than the free base. This property is frequently utilized in the purification and handling of amino compounds.

| Acid | Solvent | Product |

| Hydrochloric acid | Diethyl ether | This compound hydrochloride |

| Sulfuric acid | Ethanol | This compound sulfate |

| Acetic acid | Water | This compound acetate |

N-Alkylation and Quaternization

The tertiary dimethylamino group in this compound is nucleophilic and readily undergoes N-alkylation to form quaternary ammonium salts. This reaction, a specific example of the Menshutkin reaction, typically involves treatment with an alkyl halide. The presence of the hydroxyl group in the molecule does not interfere with the quaternization of the tertiary amine, and thus, protection of the alcohol is generally not required.

The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.net Common alkylating agents include methyl iodide, ethyl bromide, and benzyl (B1604629) chloride. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may be accelerated by heating. researchgate.netresearchgate.net Continuous processes for quaternization can also be performed under pressure to keep volatile alkyl halides like methyl chloride in the liquid phase. google.com

The products of these reactions are quaternary ammonium halides, which have applications as phase-transfer catalysts and antimicrobial agents. researchgate.netdtic.mil

Table 1: Representative N-Alkylation (Quaternization) Reactions

| Alkylating Agent (R-X) | Product | Typical Conditions |

| Methyl Iodide (CH₃I) | 3-(Hydroxydiphenylmethyl)-N,N,N-trimethylbutan-1-aminium iodide | DMF, 100°C, sealed tube researchgate.net |

| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl-3-(hydroxydiphenylmethyl)-N,N-dimethylbutan-1-aminium bromide | Acetonitrile, Reflux |

| Benzyl Chloride (BnCl) | N-Benzyl-3-(hydroxydiphenylmethyl)-N,N-dimethylbutan-1-aminium chloride | Methanol, 50-70°C researchgate.net |

Amine-Mediated Reactions

The tertiary amine functionality in this compound possesses a lone pair of electrons, allowing it to function as a Brønsted-Lowry base or a Lewis base. In principle, it can be used to catalyze reactions that are promoted by a non-nucleophilic base. However, specific examples of this compound acting as a catalyst or mediator in organic reactions are not extensively documented in the scientific literature. Its steric bulk may limit its effectiveness as a catalyst compared to smaller tertiary amines.

Transformations of the Diphenyl Moiety

The two phenyl groups are susceptible to electrophilic attack, and their reactivity can be further exploited by introducing functional groups suitable for cross-coupling reactions.

The two phenyl rings of this compound can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. lkouniv.ac.inmasterorganicchemistry.com

The regioselectivity of the substitution is controlled by the existing substituents on the aromatic ring. In this case, the hydroxyl group and the alkyl side chain attached to the benzylic carbon are both activating groups and ortho-, para-directors. wikipedia.org However, significant steric hindrance from the bulky diphenylmethyl group and the pendant aminoalkyl chain would likely disfavor substitution at the ortho positions. Therefore, electrophilic attack is predicted to occur predominantly at the para-positions of both phenyl rings.

Common SEAr reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org For instance, bromination using Br₂ with a Lewis acid catalyst like FeBr₃ would be expected to yield the 4,4'-dibromo derivative.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |

| Bromination | Br⁺ | Br₂, FeBr₃ | 1,1-Bis(4-bromophenyl)-3-dimethylaminobutane-1-ol |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1,1-Bis(4-nitrophenyl)-3-dimethylaminobutane-1-ol |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1,1-Bis(4-acylphenyl)-3-dimethylaminobutane-1-ol |

Halogenated derivatives of this compound, synthesized via electrophilic aromatic substitution, are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. wiley-vch.dethieme-connect.de Palladium-catalyzed reactions are particularly common for this purpose. wiley-vch.de

The Suzuki-Miyaura coupling, for example, involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A 4,4'-dibromo derivative of the title compound could be coupled with various arylboronic acids to synthesize tetra-aryl derivatives. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Table 3: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Halogenated Substrate | Coupling Partner | Catalyst/Base | Expected Product |

| 1,1-Bis(4-bromophenyl)-3-dimethylaminobutane-1-ol | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Dimethylamino-1,1-bis(biphenyl-4-yl)butane-1-ol |

| 1,1-Bis(4-bromophenyl)-3-dimethylaminobutane-1-ol | Thiophene-2-boronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 3-Dimethylamino-1,1-bis(4-(thiophen-2-yl)phenyl)butane-1-ol |

| 1,1-Bis(4-bromophenyl)-3-dimethylaminobutane-1-ol | Pyridine-3-boronic acid | PdCl₂(dppf) / K₂CO₃ | 3-Dimethylamino-1,1-bis(4-(pyridin-3-yl)phenyl)butane-1-ol |

Rearrangement Reactions and Fragmentation Patterns

Under acidic conditions, the tertiary alcohol of this compound can undergo rearrangement. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation. wikipedia.orgnrochemistry.com This carbocation is highly stabilized by resonance with the two adjacent phenyl groups. While this cation is relatively stable, it could potentially undergo a 1,2-hydride shift from the adjacent carbon (C2) to form a new cation, which could then be trapped by a nucleophile or eliminate a proton. Such cationic rearrangements are well-documented for similar structures. msu.edu

The fragmentation patterns in mass spectrometry are predictable based on the functional groups present. For amino alcohols, characteristic fragmentation includes α-cleavage and dehydration. nih.govlibretexts.orgwhitman.edulibretexts.org

α-Cleavage (Amine): The bond between C3 and C4 can break, leading to the loss of a methyl radical or the formation of a stable iminium ion at m/z 58 (CH₃CH=N(CH₃)₂)⁺. This is often a dominant fragmentation pathway for aliphatic amines. jove.com

α-Cleavage (Alcohol): Cleavage of the C1-C2 bond would result in the loss of the dimethylaminopropyl radical, forming a diphenylhydroxymethyl cation (benzhydryl cation fragment) at m/z 183 ((C₆H₅)₂COH)⁺. Loss of a phenyl radical to form a cation at m/z 192 (C₆H₅(OH)C-CH₂CH(CH₃)N(CH₃)₂)⁺ is also possible.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols. whitman.edu

Table 4: Predicted Mass Spectrometry Fragmentation Patterns

| Fragment Ion | Proposed Structure / Origin | Predicted m/z |

| [M]⁺ | Molecular Ion | 269 |

| [M - H₂O]⁺ | Loss of water | 251 |

| [M - CH₃]⁺ | Loss of a methyl radical | 254 |

| [M - C₆H₅]⁺ | Loss of a phenyl radical | 192 |

| [(C₆H₅)₂COH]⁺ | α-Cleavage at C1-C2 bond | 183 |

| [CH₂CH(CH₃)N(CH₃)₂]⁺ | α-Cleavage at C1-C2 bond | 85 |

| [CH(CH₃)N(CH₃)₂]⁺ | α-Cleavage at C2-C3 bond | 72 |

| [CH₃CH=N(CH₃)₂]⁺ | α-Cleavage at C3-C4 with H-shift | 58 |

Role of this compound in Complex Organic Reaction Sequences

While the reactivity of its functional groups suggests potential utility as a synthetic intermediate, the role of this compound as a precursor or building block in complex organic syntheses is not widely reported in the peer-reviewed literature. Its structure, featuring a chiral center at C3, suggests that its enantiomerically pure forms could serve as chiral auxiliaries or as precursors for chiral ligands in asymmetric catalysis. Furthermore, its amino alcohol scaffold could be incorporated into larger molecules with potential biological activity. However, specific, documented synthetic routes employing this compound as a key intermediate are scarce.

Structural Elucidation and Stereochemical Characterization in Research

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the atomic connectivity and functional groups present in the molecule.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1-Diphenyl-3-dimethylaminobutane-1-ol is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the two phenyl groups would appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Aliphatic Protons: The protons of the butane (B89635) chain and the dimethylamino group would resonate in the upfield region of the spectrum. The methine proton adjacent to the nitrogen and the methyl group would likely appear as a multiplet and a doublet, respectively. The methylene (B1212753) protons would also show distinct signals, likely as multiplets due to coupling with neighboring protons. The two methyl groups of the dimethylamino moiety are expected to produce a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: The carbons of the two phenyl rings would give rise to several signals in the downfield region, typically between δ 125 and 150 ppm. The ipso-carbon (the carbon attached to the tertiary alcohol) would be at the lower end of this range.

Carbinol Carbon: The quaternary carbon atom bonded to the hydroxyl group and the two phenyl groups (C1) would appear as a singlet in the region of δ 70-80 ppm.

Aliphatic Carbons: The carbons of the butane chain and the dimethylamino group would resonate in the upfield region. The carbon atom bearing the dimethylamino group (C3) and the adjacent methyl and methylene carbons would have characteristic chemical shifts. The two methyl carbons of the dimethylamino group would appear as a single peak.

Representative ¹H and ¹³C NMR Data for a Structurally Similar Amino Alcohol

| Proton (¹H) Assignment | Predicted Chemical Shift (δ, ppm) | Carbon (¹³C) Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.20-7.50 (m) | Aromatic C-H | 125.0-130.0 |

| Hydroxyl-H | Variable (br s) | Aromatic C-ipso | 145.0-150.0 |

| CH-N | 2.50-2.80 (m) | C-OH | 75.0-85.0 |

| CH₂ | 1.80-2.20 (m) | C-N | 55.0-65.0 |

| CH₃-CH | 1.00-1.20 (d) | CH₂ | 30.0-40.0 |

| N(CH₃)₂ | 2.20-2.40 (s) | CH₃ | 15.0-25.0 |

| N(CH₃)₂ | 40.0-50.0 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. youtube.comyoutube.com

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) would indicate the C-H stretching vibrations of the aromatic phenyl rings. vscht.cz

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2970-2850 cm⁻¹) would correspond to the C-H stretching vibrations of the aliphatic butane chain and methyl groups.

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1200-1000 cm⁻¹, would be indicative of the C-O stretching vibration of the tertiary alcohol.

C-N Stretch: A medium to weak absorption band in the 1250-1020 cm⁻¹ region would correspond to the C-N stretching vibration of the tertiary amine.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aliphatic Chain | C-H Stretch | 2970-2850 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Tertiary Alcohol | C-O Stretch | 1200-1000 | Strong |

| Tertiary Amine | C-N Stretch | 1250-1020 | Medium to Weak |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting fragments is detected.

For this compound (molar mass: 283.42 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 283, although it may be weak or absent for alcohols. libretexts.org The fragmentation pattern would likely be dominated by cleavages adjacent to the functional groups.

Alpha-Cleavage (next to Oxygen): Cleavage of the C1-C2 bond could lead to the formation of a stable diphenylhydroxymethyl cation.

Alpha-Cleavage (next to Nitrogen): Cleavage of the C3-C4 bond or the bond between C3 and the methyl group would result in the formation of a stable iminium ion, which is a characteristic fragmentation for amines. libretexts.org This is often a dominant fragmentation pathway.

Loss of Water: A peak corresponding to [M-18]⁺ is common for alcohols due to the loss of a water molecule. libretexts.org

Phenyl Cation: A prominent peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is expected.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₈H₂₃NO]⁺ | 283 |

| [M-H₂O]⁺ | [C₁₈H₂₁N]⁺ | 265 |

| [M-CH(CH₃)N(CH₃)₂]⁺ | [C₁₂H₁₁O]⁺ | 183 |

| [CH(CH₃)N(CH₃)₂]⁺ | [C₅H₁₂N]⁺ | 86 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Determination of Absolute and Relative Stereochemistry

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the absolute and relative stereochemistry is crucial for understanding its properties.

Chiroptical methods are non-destructive techniques that rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light by a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule. While it can confirm chirality and enantiomeric purity, it does not directly provide the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration can be determined. rsc.org This method is particularly useful for compounds containing chromophores, such as the phenyl groups in this compound.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires a single crystal of the compound. If the parent compound does not crystallize well, a crystalline derivative can be prepared.

For this compound, a derivative could be formed by reacting the hydroxyl group or the amino group with a suitable reagent to introduce a heavy atom or a rigid chiral auxiliary. The diffraction pattern of X-rays passing through the crystal can be analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined.

The determination of the absolute configuration is often achieved using anomalous dispersion, especially if a heavy atom is present in the structure. The Flack parameter is a key indicator used in the refinement of the crystal structure to confidently assign the absolute configuration. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests that the inverted structure is correct.

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatographic techniques are fundamental in the analysis of "this compound," enabling both the assessment of its purity and the separation of its stereoisomers. Given the compound's structure, which includes a tertiary amine and a hydroxyl group, specific chromatographic approaches are necessary to achieve effective separation and accurate characterization.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for assessing the purity of "this compound." However, due to the presence of the polar hydroxyl and amino groups, direct analysis by GC can be challenging, often leading to poor peak shape and thermal degradation. To overcome these issues, derivatization is a common and necessary step to increase the volatility and thermal stability of the analyte.

A widely used derivatization technique for compounds containing hydroxyl and amino groups is silylation. thermofisher.com This process involves replacing the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed for this purpose. thermofisher.com The resulting silylated derivative of "this compound" is significantly more volatile and less polar, making it amenable to GC analysis.

The analysis is typically performed on a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. A temperature-programmed oven is used to ensure the efficient separation of the derivatized analyte from any impurities. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative purity analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation of the analyte and any potential impurities. unina.it

Below is an interactive data table with a representative set of GC parameters that would be suitable for the analysis of silylated "this compound," based on methods used for similar derivatized polar compounds. unina.it

Table 1: Representative GC Parameters for the Analysis of Silylated this compound

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 70 °C (hold 1 min), ramp to 170 °C at 10 °C/min, then ramp to 280 °C at 30 °C/min (hold 5 min) |

| Carrier Gas | Helium at 1 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatization Reagent | MSTFA or MTBSTFA |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of stereoisomers of "this compound." Due to the presence of a chiral center at the C-3 position, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial for stereochemical characterization and is typically achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs are particularly effective for the chiral separation of a wide range of compounds, including amino alcohols. nih.gov Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Chiralcel® series) have demonstrated broad applicability in resolving enantiomers. nih.gov The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which differ in their stability and, consequently, their retention times.

The choice of mobile phase is critical for achieving successful enantioseparation. Normal-phase chromatography, employing mixtures of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is commonly used with polysaccharide-based CSPs. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like "this compound" by minimizing undesirable interactions with the silica (B1680970) support of the CSP.

Detection is typically performed using a UV detector, as the diphenyl groups in the molecule provide strong chromophores, allowing for sensitive detection at appropriate wavelengths (e.g., 220-260 nm).

The following interactive data table presents a set of representative HPLC conditions for the enantioseparation of a compound structurally analogous to "this compound."

Table 2: Representative HPLC Parameters for the Chiral Separation of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Theoretical and Computational Chemistry Studies of 1,1 Diphenyl 3 Dimethylaminobutane 1 Ol

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are a cornerstone of computational chemistry, providing insight into the distribution of electrons within a molecule and, consequently, its chemical properties and reactivity. These calculations are used to determine molecular geometries, reaction energies, and spectroscopic properties. A key component of this is Molecular Orbital (MO) theory, which describes the wave-like behavior of electrons in molecules. This theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of a molecule's chemical stability and reactivity.

Despite the robustness of these theoretical tools, a specific analysis of the electronic structure, including the HOMO-LUMO gap and molecular orbital diagrams for 1,1-Diphenyl-3-dimethylaminobutane-1-ol, has not been documented in peer-reviewed literature. Such a study would be valuable in understanding the influence of the diphenylmethyl alcohol and dimethylamino groups on the molecule's electronic properties.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. By calculating the potential energy of a molecule as a function of its dihedral angles, an energy landscape can be generated. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding a molecule's flexibility, its preferred three-dimensional structure, and how its shape influences its interactions with other molecules.

For this compound, a detailed conformational analysis would reveal the preferred orientations of the two phenyl rings and the dimethylamino group. This would be instrumental in understanding its steric profile and potential binding modes with biological targets. However, no such computational studies detailing the conformational preferences and the corresponding energy landscape for this specific molecule are currently available in the scientific literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to predict the spectra of unknown compounds. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict ultraviolet-visible (UV-Vis) spectra, while calculations of vibrational frequencies can simulate infrared (IR) and Raman spectra. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of complex molecules.

While experimental spectroscopic data for this compound may exist, a comprehensive computational study that predicts its UV-Vis, IR, Raman, and NMR spectra is not found in the published literature. Such a study would be a valuable tool for the verification of its structure and for a deeper understanding of its spectroscopic signatures.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are widely used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

A computational investigation into the potential reaction mechanisms involving this compound, for instance, its synthesis or degradation pathways, would provide valuable insights into its chemical reactivity. This would involve detailed transition state analysis for any proposed mechanistic step. At present, there are no published computational studies that focus on the reaction mechanisms and transition state analysis of this particular compound.

Quantitative Structure-Reactivity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that relate the chemical structure of a series of compounds to their reactivity. In a chemical context, this involves developing mathematical equations that correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with an observed chemical property, such as reaction rate or equilibrium constant. These models can then be used to predict the reactivity of new, unsynthesized compounds.

For a QSAR study to be conducted, a dataset of structurally related compounds with measured reactivity data is required. In the case of this compound, no QSAR studies focusing on its chemical reactivity or that of a series of its analogs have been reported in the scientific literature. The development of such a model would require a systematic study of a library of related compounds and their reactivity profiles.

Applications of 1,1 Diphenyl 3 Dimethylaminobutane 1 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Butanes and Related Scaffolds

There is no specific information available in the reviewed literature detailing the use of 1,1-Diphenyl-3-dimethylaminobutane-1-ol as a direct precursor for the synthesis of substituted butanes. General synthetic routes for substituted butanes exist, but none of the accessible studies explicitly mention this particular compound as a starting material or key intermediate.

Utilization in the Preparation of Specific Amine-Containing Compounds

Similarly, searches for the utilization of this compound in the preparation of other specific amine-containing compounds did not yield any specific examples. The inherent dimethylamino group could theoretically be involved in further reactions, but no published research elaborates on such transformations.

Role as a Building Block for Diversified Chemical Libraries

The concept of using versatile molecules as building blocks for creating chemical libraries for drug discovery and material science is well-established. However, there is no documented evidence to suggest that this compound has been employed for this purpose.

Applications in Advanced Organic Synthesis Methodologies

The potential for this compound to serve as a chiral ligand or a component in a catalyst system, particularly if resolved into its enantiomers, is a chemically reasonable hypothesis. The presence of a chiral center at the carbon bearing the hydroxyl group and the dimethylamino group could allow for coordination with metal centers. Nevertheless, a thorough review of the scientific literature did not uncover any studies that have explored or reported its use in this capacity.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed and varied synthetic methodologies for 1,1-Diphenyl-3-dimethylaminobutane-1-ol are not extensively documented. Future research could focus on developing novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This would involve the use of non-toxic reagents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. The exploration of one-pot syntheses or multi-component reactions could also provide more efficient and atom-economical routes to this compound.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of a tertiary alcohol and a dimethylamino group in this compound offers opportunities for exploring novel chemical transformations. Research could be directed towards understanding its reactivity as a catalyst or as a precursor to other valuable chemical entities. For instance, its potential as a chiral ligand in asymmetric catalysis could be investigated, given the presence of a stereocenter. Furthermore, studying its behavior under various reaction conditions could lead to the discovery of unprecedented rearrangements or functional group interconversions.

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound. researchgate.net Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, molecular orbitals, and to predict its spectroscopic characteristics. researchgate.net Such studies can guide the rational design of new derivatives with tailored properties for specific applications, such as catalysis or materials science. Molecular docking simulations could also be used to explore its potential interactions with biological targets. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry systems presents a promising avenue for future research. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. Developing a robust flow synthesis would enable more efficient and on-demand production of this compound and its derivatives, facilitating further research into its applications.

Expanding its Role as a Versatile Chemical Scaffold in Academic Research

This compound can be viewed as a foundational chemical scaffold for the synthesis of a diverse library of new compounds. Its functional groups can be readily modified to introduce new functionalities and to build more complex molecular architectures. This versatility makes it an attractive starting point for academic research aimed at discovering new molecules with interesting chemical, physical, or biological properties. For example, it could be used in the synthesis of novel polymers, functional materials, or as a key building block in the total synthesis of natural products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-diphenyl-3-dimethylaminobutane-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Mannich-type reactions or nucleophilic addition to carbonyl intermediates. For example, Suzuki et al. (1983) achieved a 91% yield using a catalytic system involving palladium and aryl halides under inert conditions . Key variables include temperature (60–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading. Lower yields (<50%) are observed with sterically hindered substrates or improper stoichiometry. NMR (¹H/¹³C) and HPLC are critical for purity assessment .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ ~2.2–2.5 ppm) and hydroxyl proton (δ ~1.8–2.0 ppm, broad). Aromatic protons from diphenyl groups appear at δ ~7.2–7.6 ppm .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and tertiary amine (2800–2900 cm⁻¹) stretches.

- HPLC-MS : Validate molecular weight (MW calc. 297.4 g/mol) and detect impurities .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., THF, DCM). MedChemExpress safety guidelines recommend PPE (gloves, goggles) due to potential neurotoxic effects of tertiary amines. Quench reactions with aqueous NH₄Cl to neutralize reactive intermediates .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation-derived ligands) improve enantiomeric excess (ee). Miyano et al. (1985) achieved >80% ee using titanium-based chiral catalysts, though yields dropped to ~60% due to steric hindrance . Advanced techniques like circular dichroism (CD) or chiral HPLC columns (e.g., Chiralpak AD-H) are essential for ee determination .

Q. What strategies resolve contradictions in reaction mechanisms for this compound’s formation?

- Methodological Answer : Discrepancies in proposed pathways (e.g., radical vs. ionic mechanisms) require isotopic labeling (e.g., ¹⁸O in hydroxyl groups) or kinetic isotope effect (KIE) studies. For example, Arava et al. (2012) used deuterated solvents to confirm a proton-transfer-limited mechanism in analogous systems . Computational modeling (DFT) can also validate transition states .

Q. How do surface interactions (e.g., adsorption) affect the compound’s stability in experimental setups?

- Methodological Answer : Indoor surface chemistry studies (e.g., silica or glassware) show that polar groups (OH, NMe₂) increase adsorption, altering reaction kinetics. Microspectroscopic imaging (AFM-IR) reveals nanoscale aggregation, which can be mitigated by surface passivation with silanes . Pre-treat glassware with trimethylchlorosilane to minimize unwanted interactions .

Q. What advanced analytical methods are suitable for studying degradation products or byproducts?

- Methodological Answer : LC-QTOF-MS identifies low-abundance degradation products (e.g., oxidative cleavage of the butanol chain). For structural elucidation, tandem MS/MS and 2D NMR (COSY, HSQC) are critical. Evidence from 1-phenylbutane-1,3-dione studies highlights ketone formation under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.